1-tert-butyl-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a tert-butyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-tert-butyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-imidazole-2-thiol involves its interaction with molecular targets through its thiol and imidazole groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
- 1-tert-butyl-1H-imidazole-2-carbaldehyde
- 4-tert-butyl-1-isopropyl-1H-imidazole-2-thiol
Comparison: 1-tert-butyl-1H-imidazole-2-thiol is unique due to the presence of both a tert-butyl group and a thiol group on the imidazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-tert-butyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)9-5-4-8-6(9)10/h4-5H,1-3H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRVIFJVQIOERE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CNC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476095 |
Source
|
Record name | 1-tert-butyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61640-27-5 |
Source
|
Record name | 1-tert-butyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.